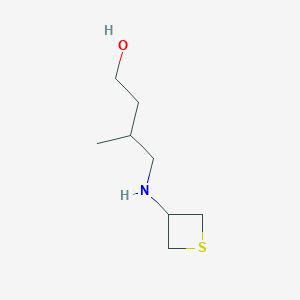

3-Methyl-4-(thietan-3-ylamino)butan-1-ol

Description

Historical Context of Amino Alcohol and Thietane (B1214591) Chemistry

The journey to understanding compounds like 3-Methyl-4-(thietan-3-ylamino)butan-1-ol is built upon more than a century of chemical research into its constituent parts: amino alcohols and thietanes.

The study of amino alcohols dates back to the late 19th and early 20th centuries, with the pioneering work on naturally occurring alkaloids and the structural elucidation of amino acids. The reduction of amino acids and their derivatives to form amino alcohols became a fundamental transformation in organic synthesis. These bifunctional compounds, containing both an amine and a hydroxyl group, were quickly recognized for their importance as intermediates in the synthesis of more complex molecules and as chiral auxiliaries. nih.gov Their presence in numerous biologically active natural products and synthetic drugs further fueled research into their synthesis and applications. researchgate.net

The history of thietane chemistry is more recent. While the parent compound, thietane, was synthesized earlier, significant and systematic study of its synthesis and reactivity began in the mid-20th century. The earliest methods for preparing the thietane ring often involved the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source, a method that has been refined over the decades. nih.gov A 1965 review by Sander consolidated the knowledge of thietane chemistry up to that point, and subsequent work has focused on developing more efficient and versatile synthetic routes. nih.gov The photochemical [2+2] cycloaddition of thiocarbonyls and alkenes, first reported in 1969, provided a new avenue for thietane synthesis. nih.gov Over the years, the unique properties of the thietane ring, such as its ring strain and ability to act as a bioisostere, have led to its increasing use in medicinal chemistry. nih.govresearchgate.net

The conceptual merging of these two areas of chemistry to create thietane-amino alcohol hybrids is a relatively modern development, driven by the ongoing quest for novel molecular architectures with desirable pharmacological profiles.

Structural Classification and Nomenclature of Thietane-Amino Alcohol Hybrid Systems

The systematic naming and classification of a hybrid molecule like this compound follow the established rules of the International Union of Pure and Applied Chemistry (IUPAC).

Nomenclature: The IUPAC name, This compound , is derived by identifying the principal functional group and the parent chain. In this case, the alcohol (-OH) group is given priority over the amine (-NH-) group, making the butanol chain the parent structure. The butanol chain is numbered starting from the carbon bearing the hydroxyl group. This leads to the following breakdown of the name:

-butan-1-ol : A four-carbon chain with a hydroxyl group on the first carbon.

3-Methyl- : A methyl group is attached to the third carbon of the butanol chain.

4-(thietan-3-ylamino)- : An amino group is attached to the fourth carbon of the butanol chain. This amino group is itself substituted with a thietan-3-yl group, meaning the thietane ring is attached via its third carbon atom to the nitrogen.

Structural Classification: Thietane-amino alcohol hybrids can be classified based on several structural features:

Substitution on the Thietane Ring: The thietane ring can be unsubstituted or substituted at the 2, 3, or 4 positions. In the subject compound, the substitution is at the 3-position.

Substitution on the Amino Alcohol Backbone: The amino alcohol portion can vary in chain length, branching, and the relative positions of the amino and hydroxyl groups (e.g., 1,2-, 1,3-, or in this case, 1,4-amino alcohols).

Nature of the Amine: The amine linkage can be primary, secondary, or tertiary. In this compound, the amine is secondary.

A general classification scheme can be visualized in the following table:

| Classification Parameter | For this compound | Other Possibilities |

| Thietane Substitution | 3-substituted | 2-substituted, 4-substituted, disubstituted, etc. |

| Amino Alcohol Type | 1,4-amino alcohol | 1,2-amino alcohol, 1,3-amino alcohol, etc. |

| Amine Type | Secondary | Primary, Tertiary |

| Backbone Branching | Branched (methyl group) | Unbranched, other alkyl or aryl branches |

Significance of Thietane-Amino Alcohol Hybrid Structures in Academic Research

While specific research on this compound is not extensively published, the significance of such a hybrid structure can be inferred from the well-documented importance of its constituent moieties in academic and industrial research, particularly in medicinal chemistry.

The thietane ring is increasingly recognized as a valuable structural motif in drug design. nih.govresearchgate.net It is considered a bioisostere of other functionalities, such as a gem-dimethyl group or a carbonyl group, and its incorporation can favorably modulate a compound's physicochemical properties. researchgate.net These properties include improved solubility, metabolic stability, and cell permeability. The three-dimensional nature of the thietane ring also provides a rigid scaffold that can be used to orient substituents in a specific and predictable manner, which is crucial for optimizing interactions with biological targets. researchgate.net

The amino alcohol scaffold is a privileged structure in medicinal chemistry, found in a vast number of approved drugs and biologically active natural products. researchgate.net This framework is key to the activity of various classes of therapeutics, including beta-blockers, certain antibiotics, and antiviral agents. nih.gov The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor/basic center (the amino group) allows for multiple points of interaction with biological macromolecules like proteins and nucleic acids.

The combination of a thietane ring and an amino alcohol backbone in a single molecule, therefore, presents an exciting opportunity for chemical innovation. Such a hybrid could potentially:

Introduce novel three-dimensional structural features to known pharmacophores.

Improve the drug-like properties of a lead compound.

Allow for fine-tuning of a molecule's interaction with its biological target through the specific positioning of the thietane and amino alcohol functionalities.

The synthesis of libraries of thietane-amino alcohol derivatives, including compounds like this compound, would enable the exploration of new chemical space and could lead to the discovery of novel therapeutic agents with unique mechanisms of action or improved pharmacological profiles. hmjournals.comresearchgate.net

Compound and Data Tables

Table 1: Physicochemical Properties of this compound

Note: Detailed experimental data for this specific compound are not widely available in the public domain. The following are predicted or basic identification properties.

| Property | Value | Source |

| CAS Number | 1849301-96-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₁₇NOS | |

| Molecular Weight | 175.29 g/mol | |

| IUPAC Name | This compound | IUPAC Nomenclature |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NOS |

|---|---|

Molecular Weight |

175.29 g/mol |

IUPAC Name |

3-methyl-4-(thietan-3-ylamino)butan-1-ol |

InChI |

InChI=1S/C8H17NOS/c1-7(2-3-10)4-9-8-5-11-6-8/h7-10H,2-6H2,1H3 |

InChI Key |

JHBGMNDXOOMKAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)CNC1CSC1 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 3 Methyl 4 Thietan 3 Ylamino Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Analysis for Structural Proximity

The ¹H NMR spectrum of 3-Methyl-4-(thietan-3-ylamino)butan-1-ol would provide detailed information about the electronic environment of each proton and their connectivity.

Thietane (B1214591) Ring Protons: The protons on the thietane ring are expected to show complex splitting patterns due to their diastereotopic nature. The methine proton at the C3 position, adjacent to the nitrogen atom, would likely appear as a multiplet. The methylene (B1212753) protons at the C2 and C4 positions of the thietane ring would also exhibit complex multiplets, further complicated by coupling to each other.

Butanol Chain Protons: The methyl group protons (CH₃) at the C3 position of the butanol chain would likely appear as a doublet, coupled to the adjacent methine proton. The methine proton at this C3 position would, in turn, be a multiplet due to coupling with the methyl protons and the adjacent methylene protons. The methylene protons of the butanol chain (at C1, C2, and C4) would show distinct signals. The CH₂ group attached to the hydroxyl group (C1) would likely be a triplet, while the other methylene groups would present as multiplets. The protons of the secondary amine (NH) and the alcohol (OH) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. stackexchange.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (on butanol) | ~0.9-1.2 | Doublet |

| CH (on butanol) | ~1.5-2.0 | Multiplet |

| CH₂ (on butanol) | ~1.4-1.8 | Multiplet |

| CH₂-OH | ~3.5-3.8 | Triplet |

| NH | Broad | Singlet |

| OH | Broad | Singlet |

| CH (thietane C3) | ~3.0-3.5 | Multiplet |

| CH₂ (thietane C2/C4) | ~2.8-3.3 | Multiplet |

Carbon (¹³C) NMR Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Thietane Ring Carbons: The carbon atoms of the thietane ring are expected to resonate in the upfield region. The C3 carbon, bonded to the nitrogen, would appear at a specific chemical shift, while the C2 and C4 carbons would likely have similar but distinct shifts.

Butanol Chain Carbons: The carbon of the methyl group would be found at a characteristic upfield chemical shift. The carbons of the butanol chain, including the C1 carbon bearing the hydroxyl group, would have distinct signals. The chemical shift of the C1 carbon would be in the typical range for a primary alcohol.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (on butanol) | ~15-25 |

| CH (on butanol) | ~30-40 |

| CH₂ (on butanol) | ~35-45 |

| CH₂-OH | ~60-70 |

| CH (thietane C3) | ~40-50 |

| CH₂ (thietane C2/C4) | ~30-40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling correlations, confirming the adjacencies of protons in the butanol chain and within the thietane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing critical information to piece together the entire molecular structure, including the connection point between the thietane ring and the butanol chain via the nitrogen atom.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (O-H) group of the primary alcohol. libretexts.org

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. libretexts.org

C-H Stretch: Strong absorption bands in the range of 2850-2960 cm⁻¹ would be due to the stretching vibrations of the sp³ C-H bonds in the alkyl chain and the thietane ring. libretexts.org

C-N Stretch: A medium to weak absorption band in the 1080-1360 cm⁻¹ region would correspond to the C-N stretching vibration.

C-S Stretch: A weak absorption band in the 600-800 cm⁻¹ range would be characteristic of the C-S stretching vibration within the thietane ring.

O-H Bend: A band in the 1350-1480 cm⁻¹ region would be associated with the O-H bending vibration.

N-H Bend: An absorption band around 1550-1650 cm⁻¹ would be due to the N-H bending vibration.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300-3500 | Moderate |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C-N Stretch | 1080-1360 | Medium-Weak |

| C-S Stretch | 600-800 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular formula of this compound is C₈H₁₉NOS.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation pathways for molecules containing alcohol and amine functionalities include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol or the nitrogen of the amine is a common fragmentation pathway. For the alcohol, this could lead to the loss of an alkyl radical. For the amine, cleavage of the C-C bond adjacent to the nitrogen is also expected. docbrown.info

Loss of Water: A peak corresponding to [M-18]⁺ would be indicative of the loss of a water molecule from the alcohol functional group.

Fragmentation of the Thietane Ring: The thietane ring could undergo fragmentation, leading to the loss of small sulfur-containing fragments.

Analysis of the masses of the fragment ions would help to confirm the proposed structure.

Mechanistic Organic Chemistry and Reactivity of 3 Methyl 4 Thietan 3 Ylamino Butan 1 Ol

Reaction Mechanisms Involving the Thietane (B1214591) Ring

The four-membered thietane ring is characterized by significant ring strain and a nucleophilic sulfur atom, which are the principal drivers of its reactivity. Reactions typically involve either the opening of the ring or transformations centered on the sulfur atom.

Nucleophilic Attack and Ring-Opening Pathways

The thietane ring can be opened by a variety of nucleophiles. Due to steric hindrance, nucleophilic attack generally occurs at the less substituted carbon atoms (C2 or C4) adjacent to the sulfur atom. This SN2-type reaction alleviates the ring strain and results in the formation of a linear thiol derivative. The regioselectivity is controlled by steric factors, with the nucleophile preferentially attacking the less hindered carbon. quora.com The high nucleophilicity of sulfur compared to oxygen makes cyclic sulfides reactive towards alkylating agents. nih.gov

The general mechanism involves the direct attack of the nucleophile on one of the ring carbons, leading to the cleavage of a carbon-sulfur bond and the formation of a thiolate anion, which is subsequently protonated during workup to yield the corresponding thiol.

Table 1: Predicted Products from Nucleophilic Ring-Opening of the Thietane Moiety

| Nucleophile (Nu⁻) | Reagent Example | Predicted Ring-Opened Product |

|---|---|---|

| Organolithium | Butyllithium (BuLi) | Thiol with a butyl group attached to a ring carbon |

| Thiolate | Sodium thiophenoxide (PhSNa) | Thiol with a phenylthio group attached |

| Hydride | Lithium Aluminium Hydride (LiAlH₄) | Propanethiol derivative |

| Cyanide | Sodium Cyanide (NaCN) | Thiol with a cyano group attached |

Electrophilic Transformations and Sulfur Oxidation

The sulfur atom in the thietane ring is nucleophilic and can react with various electrophiles. This can lead to the formation of sulfonium (B1226848) salts or initiate ring-opening and expansion reactions. quora.comnih.gov For instance, reaction with alkyl halides can produce stable ternary sulfonium salts. nih.gov More potent electrophiles, such as arynes, can activate the thietane ring towards attack by other nucleophiles, resulting in a diverse array of ring-opened products. researchgate.netnih.gov

Furthermore, the sulfur atom is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide and further to a sulfone. These oxidation states alter the electronic properties and reactivity of the heterocyclic ring. Mild oxidizing agents typically yield the sulfoxide, while stronger agents are required for the formation of the sulfone.

Table 2: Electrophilic and Oxidative Transformations of the Thietane Moiety

| Reagent Class | Specific Reagent | Transformation | Product |

|---|---|---|---|

| Alkylating Agent | Methyl Iodide (CH₃I) | S-Alkylation | Thietanium Iodide Salt |

| Oxidizing Agent (Mild) | Sodium Periodate (NaIO₄) | Sulfur Oxidation | Thietane-1-oxide |

| Oxidizing Agent (Strong) | Hydrogen Peroxide (H₂O₂), m-CPBA | Sulfur Oxidation | Thietane-1,1-dioxide |

| Halogen | Bromine (Br₂) | Ring Opening | 1,3-Dihalopropyl Sulfenyl Bromide |

Ring Expansion and Rearrangement Processes

Thietanes can undergo ring expansion to form larger sulfur-containing heterocycles, such as tetrahydrothiophenes (thiolanes) or thianes. quora.comrsc.orgnih.gov These reactions are often initiated by the interaction of the sulfur atom with carbenes or nitrenes, generated from precursors like diazo compounds. quora.commdpi.com The mechanism proceeds through the formation of a sulfur ylide intermediate. This ylide can then undergo a sigmatropic rearrangement, such as a quora.comresearchgate.net- or researchgate.netstudy.com-sigmatropic shift (e.g., Stevens rearrangement), leading to an expanded ring system. study.com The specific pathway and resulting product depend on the structure of the thietane and the nature of the carbene. quora.comstudy.com

Table 3: Potential Ring Expansion and Rearrangement Reactions

| Reagent/Catalyst | Intermediate | Rearrangement Type | Potential Product |

|---|---|---|---|

| Diazoacetate with Rh(II) catalyst | Sulfur Ylide | quora.comresearchgate.net-Sigmatropic Shift | 5-membered thiolane derivative |

| Metal-carbene complex | Sulfonium Ylide | Stevens Rearrangement | 5-membered thiolane derivative |

| Aryne Precursors | Zwitterion | Ring Cleavage/Rearrangement | Aryl-substituted thioether |

Transformations of the Butan-1-ol Moiety

The butan-1-ol side chain contains a primary alcohol and a methyl-substituted alkyl chain, both of which can participate in a range of chemical transformations.

Alcohol Functional Group Reactivity

The primary hydroxyl group (-OH) is a key site of reactivity. Like other primary alcohols, it can undergo oxidation, substitution, and elimination reactions. acs.orgucsb.edu The hydroxyl group is a poor leaving group, so for substitution reactions to occur, it must first be "activated" by protonation with a strong acid or by conversion to a better leaving group, such as a tosylate. acs.orgdoubtnut.com

Oxidation : Mild oxidizing agents, such as Pyridinium chlorochromate (PCC), will oxidize the primary alcohol to an aldehyde. study.com Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, will oxidize it further to a carboxylic acid.

Substitution : The alcohol can be converted to an alkyl halide using hydrogen halides (HBr, HCl) or reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. acs.orgdoubtnut.comreddit.com

Dehydration : Acid-catalyzed dehydration, typically at high temperatures, leads to the elimination of water and the formation of an alkene. doubtnut.commasterorganicchemistry.comgoogle.com According to Zaitsev's rule, the major product would be the more substituted alkene.

Esterification : Reaction with carboxylic acids (Fischer esterification) or, more efficiently, with acid chlorides or anhydrides, yields the corresponding ester. ucsb.edu

Table 4: Common Reactions of the Primary Alcohol Functional Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Conversion to Alkyl Chloride | SOCl₂, pyridine | Alkyl Chloride |

| Conversion to Alkyl Bromide | PBr₃ | Alkyl Bromide |

| Dehydration (Elimination) | Conc. H₂SO₄, Heat | Alkene |

| Esterification | Acyl Chloride (RCOCl), pyridine | Ester |

| Tosylation | Tosyl Chloride (TsCl), pyridine | Tosylate |

Transformations of the Alkyl Chain

The alkyl chain itself is generally less reactive than the functional groups it connects. However, under specific conditions, it can undergo transformations.

Free-Radical Halogenation : In the presence of UV light, alkanes can undergo free-radical substitution with halogens like chlorine or bromine. ucsb.eduwikipedia.orglscollege.ac.in This reaction is often unselective, leading to a mixture of halogenated products at various positions along the chain. wikipedia.org The relative stability of the potential radical intermediates (tertiary > secondary > primary) influences the product distribution, suggesting that the tertiary C-H bond at position 3 would be a favored site for hydrogen abstraction, particularly with the more selective bromine radical. nih.gov

Dehydration Products : The acid-catalyzed dehydration of the alcohol moiety is also a transformation of the alkyl chain. Elimination of water would involve the removal of a proton from an adjacent carbon (C2). This would lead to the formation of 3-methyl-4-(thietan-3-ylamino)but-1-ene. Due to the structure, rearrangement of the intermediate carbocation to a more stable position before elimination is a possibility, potentially leading to a mixture of alkene isomers. chemguide.co.ukquora.com

C-H Functionalization : Modern synthetic methods involving transition-metal catalysis can enable the selective functionalization of otherwise unreactive C(sp³)–H bonds. researchgate.netnih.govacs.org While specific applications to this molecule are not documented, such methods could potentially be used to introduce new functional groups at the methyl position or other sites on the alkyl chain. mdpi.com

Reactivity of the Thietan-3-ylamino Linkage

The thietan-3-ylamino group is a central feature of the molecule, influencing its synthetic utility and potential metabolic fate. The secondary amine and the strained thietane ring are the primary sites of reactivity.

The secondary amine in 3-Methyl-4-(thietan-3-ylamino)butan-1-ol is a nucleophilic center and can readily participate in a variety of chemical transformations to form a range of derivatives. Its reactivity is fundamental to its role as an intermediate in the synthesis of more complex molecules, particularly in the preparation of FGFR inhibitors.

The primary utility of this amine is its reaction with substituted pyrimidine cores to form the final inhibitor compounds. This coupling reaction, typically a nucleophilic aromatic substitution or a related cross-coupling reaction, is a critical step in the synthesis of these targeted therapies. The nitrogen atom of the thietan-3-ylamino group attacks an electrophilic carbon on the pyrimidine ring, leading to the formation of a new carbon-nitrogen bond.

| Reactant | Reagent/Conditions | Product Type |

| This compound | Substituted Pyrimidine | N-Aryl Amine Derivative |

| This compound | Acyl Chloride | Amide Derivative |

| This compound | Aldehyde/Ketone, Reducing Agent | Tertiary Amine Derivative |

Beyond its use in inhibitor synthesis, the amine can undergo other typical reactions. For instance, acylation with acyl chlorides or anhydrides would yield the corresponding amides. Reductive amination with aldehydes or ketones would produce tertiary amines. These potential derivatizations, while not the primary focus of its current application, highlight the chemical versatility of the molecule.

The structure of this compound, with a nucleophilic amine and a terminal hydroxyl group separated by a flexible four-carbon chain, presents the possibility of intramolecular cyclization. Under appropriate conditions, the amine could potentially attack the carbon bearing the hydroxyl group (or a derivative thereof) to form a substituted nitrogen-containing ring.

The likelihood of such a reaction would depend on several factors, including the reaction conditions (e.g., presence of an acid or base catalyst, temperature) and the relative stability of the resulting ring system. For example, activation of the terminal hydroxyl group, converting it into a better leaving group (e.g., a tosylate or mesylate), would facilitate an intramolecular nucleophilic substitution by the secondary amine. This would lead to the formation of a substituted azetidine or a larger ring system, depending on the regioselectivity of the attack. While this is a plausible chemical transformation, the primary documented application of this compound is as a linear intermediate for coupling reactions.

Regioselectivity and Stereoselectivity in Chemical Reactions

The synthesis of this compound itself involves important considerations of regioselectivity and stereoselectivity. The starting material for many reported syntheses is (S)-3-methyl-γ-butyrolactone. The use of this chiral starting material ensures that the final product has a specific stereochemistry at the methyl-substituted carbon.

The key bond-forming step is the nucleophilic substitution reaction between a derivative of (S)-3-methyl-butan-1-ol and thietan-3-amine. In this reaction, the amine nitrogen selectively attacks the terminal carbon that bears a leaving group (e.g., bromide), leading to the formation of the desired product with high regioselectivity.

| Starting Material | Key Intermediate | Reaction | Stereochemical Outcome |

| (S)-3-methyl-γ-butyrolactone | (S)-4-bromo-3-methylbutan-1-ol | Nucleophilic Substitution | Retention of (S)-configuration |

Computational Chemistry and Theoretical Studies of 3 Methyl 4 Thietan 3 Ylamino Butan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations would be essential for understanding the intrinsic properties of 3-Methyl-4-(thietan-3-ylamino)butan-1-ol at the electronic level. These calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

Density Functional Theory (DFT) would be a suitable method for investigating the electronic structure of the molecule. A common approach involves selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or def2-TZVP) to solve the Schrödinger equation approximately.

The output of these calculations would provide valuable information, including:

Molecular Orbital (MO) energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's excitability.

Electron Density Distribution: This would reveal the regions of the molecule that are electron-rich or electron-poor, which is fundamental to understanding its reactivity and intermolecular interactions.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses would assign partial charges to each atom in the molecule, offering insights into the polarity of bonds and potential sites for electrostatic interactions.

A hypothetical data table for key electronic properties derived from a DFT calculation is presented below.

| Property | Hypothetical Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 2.1 | eV |

| HOMO-LUMO Gap | 8.6 | eV |

| Dipole Moment | 3.2 | Debye |

This compound has several rotatable bonds, leading to a complex conformational landscape. A systematic conformational search would be performed to identify the low-energy conformers of the molecule. This process typically involves:

Rotating the dihedral angles of the key rotatable bonds in a stepwise manner.

Performing an energy minimization for each resulting conformer using a computationally less expensive method (e.g., a smaller basis set or a semi-empirical method).

Re-optimizing the lowest energy conformers using a more accurate DFT method to obtain their relative energies and populations according to the Boltzmann distribution.

The results of this analysis would identify the most stable three-dimensional structure of the molecule in the gas phase.

Theoretical calculations can be used to model potential chemical reactions involving this compound. For instance, one could study its synthesis or degradation pathways. This would involve:

Identifying Reactants and Products: Defining the starting materials and the final products of the reaction of interest.

Locating the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Computational methods are used to find the geometry and energy of the TS, which is the highest energy point along the reaction coordinate.

Calculating the Activation Energy: The energy difference between the transition state and the reactants determines the kinetic barrier of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the located transition state connects the intended reactants and products.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the behavior of the molecule over time, including its interactions with its environment.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule in a more dynamic way than static conformational analysis. An MD simulation would involve:

Placing the molecule in a simulation box, often with a solvent like water.

Assigning initial velocities to the atoms based on a given temperature.

Solving Newton's equations of motion for all atoms over a period of time (nanoseconds to microseconds).

The resulting trajectory provides a wealth of information about the flexibility of the molecule and the different conformations it can adopt in solution.

MD simulations are particularly useful for studying how this compound might interact with other molecules, such as a biological target or solvent molecules. Analysis of the MD trajectory would reveal:

Hydrogen Bonds: The formation and lifetime of hydrogen bonds between the hydroxyl and amino groups of the molecule and surrounding molecules.

Hydrophobic Interactions: The interactions involving the nonpolar parts of the molecule.

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the probability of finding a particular atom or group of atoms at a certain distance from another atom or group.

A hypothetical table summarizing the analysis of intermolecular interactions with water from an MD simulation is shown below.

| Interaction Type | Donor | Acceptor | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | O-H (butanol) | Water Oxygen | 2.8 | 75 |

| Hydrogen Bond | N-H (amino) | Water Oxygen | 3.0 | 60 |

| Hydrogen Bond | Water Hydrogen | O (butanol) | 2.9 | 80 |

| Hydrogen Bond | Water Hydrogen | N (amino) | 3.1 | 55 |

Prediction of Spectroscopic Parameters from First Principles

Currently, there is a notable absence of published research detailing the first-principles prediction of spectroscopic parameters for this compound. A comprehensive search of scientific literature and computational chemistry databases did not yield any studies that have employed quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, to predict its nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman spectra), or electronic absorption spectra (UV-Vis).

Such theoretical investigations would be invaluable for the structural elucidation and characterization of this compound. For instance, calculated ¹H and ¹³C NMR chemical shifts, when compared with experimental data, can help in the definitive assignment of resonances to specific nuclei within the molecule. Similarly, predicted vibrational spectra can aid in the interpretation of experimental IR and Raman spectra, allowing for the identification of characteristic functional group vibrations and providing insights into the molecule's conformational landscape.

While general principles of computational spectroscopy are well-established, their specific application to this compound remains an open area for future research. The generation of such data would require specialized software and computational resources to solve the electronic Schrödinger equation for the molecule, followed by the calculation of the desired spectroscopic properties.

Interactive Data Table: Hypothetical Spectroscopic Data

The following table is a hypothetical representation of the kind of data that could be generated from first-principles calculations. No experimental or theoretical data is currently available for this compound.

| Spectroscopic Parameter | Predicted Value Range | Computational Method |

| ¹H NMR Chemical Shift (ppm) | 0.8 - 4.0 | DFT/B3LYP/6-31G(d) |

| ¹³C NMR Chemical Shift (ppm) | 20 - 70 | DFT/B3LYP/6-31G(d) |

| IR Frequency (cm⁻¹) | 2800 - 3600 (O-H, N-H, C-H) | DFT/B3LYP/6-31G(d) |

| UV-Vis λmax (nm) | 200 - 250 | TD-DFT/B3LYP/6-31G(d) |

Theoretical Insights into Chiral Recognition and Asymmetric Induction

A thorough review of the existing scientific literature reveals a lack of theoretical studies focused on the chiral recognition and asymmetric induction mechanisms involving this compound. As this molecule possesses at least one stereocenter at the 3-position of the butane (B89635) chain and another at the 3-position of the thietane (B1214591) ring, it is a chiral molecule with the potential to engage in diastereoselective interactions with other chiral species.

Theoretical investigations in this area would typically involve the use of computational modeling to study the non-covalent interactions between the enantiomers of this compound and a chiral selector or another chiral molecule. Methods such as molecular docking, molecular dynamics (MD) simulations, and high-level quantum mechanical calculations could be employed to elucidate the three-dimensional structures of the diastereomeric complexes and to quantify the energetic differences responsible for chiral discrimination.

Key intermolecular interactions that would be of interest in such a study include hydrogen bonding (involving the hydroxyl and amino groups), dipole-dipole interactions, and van der Waals forces. Understanding the specific nature and geometry of these interactions at a molecular level is crucial for the rational design of chiral separation methods and for explaining the stereochemical outcomes of reactions where this compound might act as a chiral auxiliary or ligand.

Interactive Data Table: Potential Areas of Theoretical Investigation

This table outlines the types of theoretical studies that could provide insights into the chiral recognition properties of this compound. No such studies have been published to date.

| Research Question | Potential Computational Approach | Key Insights to be Gained |

| What is the most stable conformation of each enantiomer? | Conformational search using molecular mechanics or DFT. | Understanding the intrinsic conformational preferences. |

| What are the binding energies of the diastereomeric complexes? | Quantum mechanical calculations (DFT, MP2). | Quantifying the degree of chiral recognition. |

| Which intermolecular interactions are dominant in chiral discrimination? | Energy decomposition analysis, non-covalent interaction plots. | Identifying the specific forces driving enantioselectivity. |

| How does the solvent affect chiral recognition? | MD simulations with explicit solvent, implicit solvent models. | Assessing the role of the environment in modulating chiral interactions. |

Structure Reactivity and Conformational Relationship Studies of 3 Methyl 4 Thietan 3 Ylamino Butan 1 Ol

Correlation of Molecular Structure with Chemical Reactivity

The reactivity of 3-Methyl-4-(thietan-3-ylamino)butan-1-ol is dictated by the interplay of its functional groups: a primary alcohol (-OH), a secondary amine (-NH-), a chiral methyl group (-CH3), and a strained four-membered thietane (B1214591) ring. The lone pair of electrons on the nitrogen atom of the secondary amine imparts nucleophilic character, making it susceptible to reactions with electrophiles such as alkyl halides and acyl chlorides. The primary alcohol can undergo oxidation to form an aldehyde or a carboxylic acid, and can also be converted to esters or ethers.

The thietane ring, a sulfur-containing heterocycle, is a key structural feature. Ring strain in the four-membered ring could influence the reactivity of the adjacent amino group. Furthermore, the sulfur atom itself can be oxidized to a sulfoxide or a sulfone, which would significantly alter the electronic properties and reactivity of the molecule.

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Potential Reactions | Expected Outcome |

| Primary Alcohol (-OH) | Oxidation, Esterification, Etherification | Formation of aldehyde/carboxylic acid, esters, or ethers. |

| Secondary Amine (-NH-) | Alkylation, Acylation, Nucleophilic addition | Formation of tertiary amines, amides, or addition products. |

| Thietane Ring | Ring-opening reactions, Oxidation of Sulfur | Formation of acyclic sulfur-containing compounds, sulfoxides, or sulfones. |

Conformational Analysis and its Influence on Molecular Properties

Hydrogen bonding, both intramolecular (between the -OH and -NH- groups) and intermolecular, is expected to play a significant role in stabilizing certain conformations. The preferred conformations will be those that minimize steric hindrance and maximize favorable interactions. Computational modeling would be necessary to determine the lowest energy conformers and the energy barriers between them.

Stereochemical Effects on Reaction Pathways and Selectivity

The presence of a chiral center at the third carbon of the butanol chain (due to the methyl group) means that this compound can exist as a pair of enantiomers ((R)- and (S)-isomers). The stereochemistry at this center can have a profound impact on the molecule's interaction with other chiral molecules, including biological receptors and enzymes.

Reactions occurring at or near this chiral center may proceed with stereoselectivity or stereospecificity. For instance, the approach of a bulky reagent to the neighboring amino or hydroxyl group could be sterically hindered by the methyl group, leading to a preference for reaction on one face of the molecule. The absolute configuration of the starting material would dictate the stereochemical outcome of such reactions.

Rational Design Principles for Modulating Chemical Reactivity

Modulating the chemical reactivity of this compound could be achieved through several rational design strategies. These strategies would aim to alter the electronic and steric properties of the molecule to either enhance or suppress specific reaction pathways.

Table 2: Strategies for Modulating Reactivity

| Modification Strategy | Target Functional Group | Expected Effect on Reactivity |

| Introduction of electron-withdrawing groups | Butanol chain | Decrease nucleophilicity of the amine and alcohol. |

| Introduction of electron-donating groups | Butanol chain | Increase nucleophilicity of the amine and alcohol. |

| Modification of the thietane ring | Thietane sulfur | Oxidation to sulfoxide or sulfone would alter ring strain and electronic properties. |

| Alteration of stereochemistry | Chiral center | Influence reaction selectivity and biological activity. |

For example, introducing an electron-withdrawing group on the butanol chain would decrease the basicity of the amine and the nucleophilicity of the alcohol. Conversely, the introduction of electron-donating groups would have the opposite effect. Oxidation of the sulfur atom in the thietane ring to a sulfoxide or sulfone would introduce polarity and could alter the ring's stability and its influence on the side chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.